Scientific Field: Physical Chemistry
Application Summary: Oxirane compounds with a four-carbon backbone, including “Oxirane, (3-methylbutyl)-”, are used in the study of clathrate hydrate formation.
Methods of Application: The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements.
Results: The experimental results revealed that certain oxirane compounds act as sII/sH hydrate formers and thermodynamic promoters, whereas others have opposite roles.
Scientific Field: Biomedicine
Application Summary: Steroids and related isoprenoid lipids, including those containing an oxirane ring, have been found to exhibit a range of bioactive properties.
Application Summary: Oxirane compounds are used in the study of thermophysical properties.
Methods of Application: The structures and properties of oxirane compounds are analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements.
2-(3-methylbutyl)oxirane, also known as 3-methylbutyl epoxide, is a cyclic ether characterized by its three-membered oxirane ring. Its molecular formula is C7H14O, with a molecular weight of approximately 114.18 g/mol. The structure features a methylbutyl group attached to the second carbon of the oxirane ring, contributing to its unique physical and chemical properties. This compound is notable for its reactivity due to the strained oxirane ring, which makes it susceptible to various chemical transformations.
The reactivity of 2-(3-methylbutyl)oxirane primarily stems from its epoxide structure. Key reactions include:
Several synthetic routes exist for the preparation of 2-(3-methylbutyl)oxirane:
2-(3-methylbutyl)oxirane finds applications in various fields:
Interaction studies involving 2-(3-methylbutyl)oxirane focus on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound may react within biological systems or during industrial processes. The strain in the oxirane ring makes it a target for nucleophilic attack, leading to various products depending on the conditions and reactants involved.
Several compounds share structural similarities with 2-(3-methylbutyl)oxirane. Here are some notable examples:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Methylcyclopropene | C4H6 | A cyclic compound with unique reactivity patterns |
Ethylene oxide | C2H4O | A widely used epoxide with significant industrial applications |
Propylene oxide | C3H6O | Commonly used as a precursor for polyether production |
Butylene oxide | C4H8O | Similar reactivity but larger alkyl group |
Uniqueness: The primary distinction of 2-(3-methylbutyl)oxirane lies in its specific alkyl substitution pattern, which influences its reactivity and potential applications compared to other epoxides. This substitution can affect steric hindrance and electronic properties, making it suitable for particular synthetic pathways not accessible by simpler epoxides.